molecular formula C9H5Cl2N3 B1422592 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine CAS No. 1053658-39-1

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine

Cat. No.: B1422592
CAS No.: 1053658-39-1
M. Wt: 226.06 g/mol
InChI Key: KMLGSIJEJLHTCN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the triazine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as acetone or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at elevated temperatures.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted triazines, triazine derivatives with different functional groups, and complex organic molecules with extended conjugation.

Scientific Research Applications

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-chlorophenyl)-1-butene
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLGSIJEJLHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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